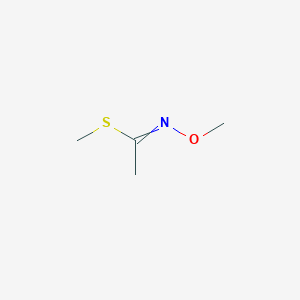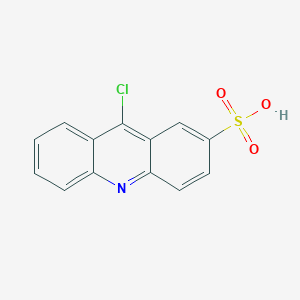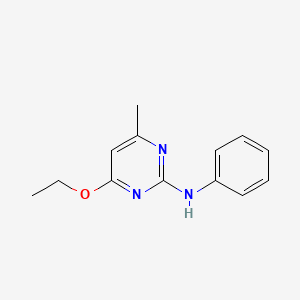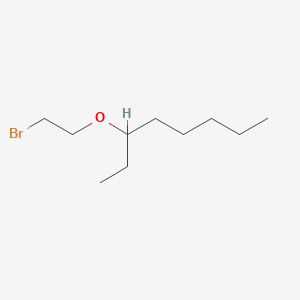
3-(2-Bromoethoxy)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethoxy)octane is an organic compound with the molecular formula C10H21BrO. It is a member of the alkyl bromides family, characterized by the presence of a bromine atom attached to an alkyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-(2-Bromoethoxy)octane is through the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the reaction typically involves the use of sodium or potassium alkoxide and 2-bromoethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethoxy)octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of ethers or alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Ethers: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Alcohols and Aldehydes: Formed through oxidation reactions.
Scientific Research Applications
3-(2-Bromoethoxy)octane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of ethers and other functionalized compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)octane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The bromine atom, being a good leaving group, facilitates the formation of these intermediates, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-octanol: Similar in structure but with a hydroxyl group instead of an ether linkage.
2-Bromoethanol: A simpler compound with a shorter carbon chain.
1-Bromo-3-octane: Another alkyl bromide with a different position of the bromine atom.
Uniqueness
3-(2-Bromoethoxy)octane is unique due to its specific ether linkage and the position of the bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
61853-35-8 |
|---|---|
Molecular Formula |
C10H21BrO |
Molecular Weight |
237.18 g/mol |
IUPAC Name |
3-(2-bromoethoxy)octane |
InChI |
InChI=1S/C10H21BrO/c1-3-5-6-7-10(4-2)12-9-8-11/h10H,3-9H2,1-2H3 |
InChI Key |
CFWOCCWPZFDSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


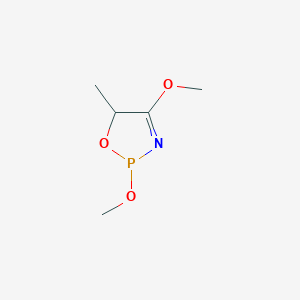
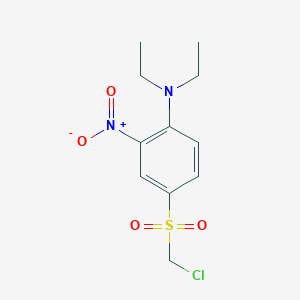
![(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine](/img/structure/B14568786.png)
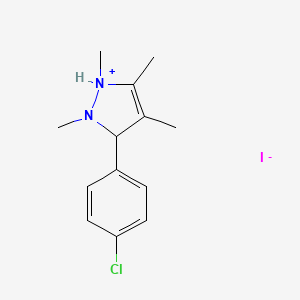
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine]](/img/structure/B14568800.png)
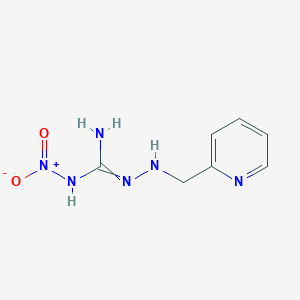
![1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14568804.png)
![N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14568808.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
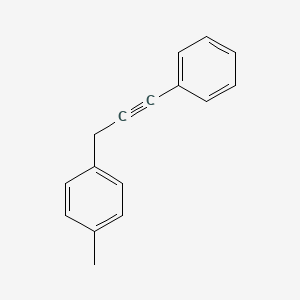
![3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14568838.png)
